2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine
Description
Properties
IUPAC Name |
2-(5-bromo-1,3-thiazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2S/c6-4-3-8-5(9-4)1-2-7/h3H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQIXIIEQJKRPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)CCN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Strategies
Selective bromination at the 5-position of the thiazole ring is critical. Traditional bromination methods often use elemental bromine, which poses challenges such as high reagent consumption, generation of hydrobromic acid byproduct, and environmental concerns.
A more sustainable approach involves:
- Dissolving the thiazole precursor in an acidic aqueous solution (2-6% acid, preferably 3-5% hydrochloric or sulfuric acid).
- Adding bromine dropwise under controlled temperature (10 °C or lower) to minimize side reactions.
- Using an oxidizing agent (e.g., hypochlorite, chlorate, chlorite, hydrogen peroxide) to regenerate bromine from hydrobromic acid formed during the reaction, thus reducing bromine consumption and waste.
- Maintaining reaction temperature between 15 to 30 °C (preferably 20 to 25 °C) during bromination.
This method achieves efficient bromination with improved atom economy and environmental compatibility.
Alkali Precipitation and Purification
After bromination, the brominated intermediate undergoes alkali treatment to isolate the target compound:
- Alkali solution (3-8% mass fraction, preferably 4-7% sodium hydroxide or similar base) is added at low temperature (-5 to 10 °C, preferably -5 to 5 °C).
- This step precipitates the 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine with high purity.
- The product is filtered, washed, and dried to obtain the final compound.
This alkali precipitation enhances purity and yield, facilitating downstream applications.
Detailed Reaction Scheme and Parameters
| Step | Conditions/Parameters | Notes |
|---|---|---|
| Pretreatment | Dissolve thiazole precursor in acid solution (3-5% HCl) | Ensures homogeneous reaction mixture for efficient bromination |
| Bromine Addition | Bromine added dropwise under liquid at ≤10 °C | Controls bromination rate and selectivity |
| Oxidant Addition | Oxidizing agent (e.g., hypochlorite) added during reaction | Regenerates bromine from HBr, reducing bromine use and waste |
| Reaction Temperature | 20-25 °C | Optimal for bromination without side reactions |
| Alkali Precipitation | 4-7% NaOH solution at -5 to 5 °C | Precipitates pure product, improves yield |
| Isolation | Filtration, washing, drying | Final purification step |
Advantages of the Optimized Preparation Method
- Cost Efficiency: Reduced bromine consumption due to in situ bromine regeneration lowers production costs.
- Environmental Impact: Lower hydrobromic acid waste and minimized wastewater treatment challenges.
- Product Quality: Higher purity and yield of this compound.
- Scalability: Conditions amenable to industrial scale-up with continuous flow or batch reactors.
Research Findings and Industrial Implications
Research and patent literature emphasize the importance of balancing bromine quantity, oxidant presence, and reaction temperature to optimize the bromination step. The use of oxidants to recycle bromine in situ is a significant advancement, contributing to greener chemistry practices without compromising product quality.
Industrial synthesis benefits from:
- Automated bromine addition systems for precise control.
- Continuous flow reactors to enhance heat and mass transfer.
- Process analytical technologies to monitor reaction progress and purity.
Summary Table: Key Preparation Parameters
| Parameter | Range/Value | Preferred Value | Impact on Synthesis |
|---|---|---|---|
| Acid concentration | 2-6% (mass fraction) | 3-5% | Ensures precursor solubility and reaction homogeneity |
| Bromine to precursor molar ratio | 0.30-0.60 | 0.45-0.55 | Controls degree of bromination |
| Bromine addition temperature | ≤10 °C | 0-10 °C | Minimizes side reactions |
| Oxidant to product mass ratio | 20-50 | 25-45 | Enables bromine regeneration |
| Bromination reaction temperature | 15-30 °C | 20-25 °C | Optimal for reaction rate and selectivity |
| Alkali solution concentration | 3-8% (mass fraction) | 4-7% | Efficient precipitation and purification |
| Alkali precipitation temperature | -5 to 10 °C | -5 to 5 °C | Enhances product purity |
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The thiazole ring can participate in redox reactions.
Coupling reactions: The amine group can form bonds with other aromatic systems through coupling reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Coupling reactions: Catalysts such as palladium or copper in the presence of ligands.
Major Products Formed
Nucleophilic substitution: Products with different substituents replacing the bromine atom.
Oxidation: Oxidized derivatives of the thiazole ring.
Coupling reactions: Biaryl or heteroaryl compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives, including 2-(5-bromo-1,3-thiazol-2-yl)ethan-1-amine, exhibit significant antimicrobial properties. Studies have shown that compounds in this series demonstrate activity against various bacterial strains, including Mycobacterium tuberculosis, with sub-micromolar minimum inhibitory concentrations achieved . The thiazole moiety's ability to accommodate diverse lipophilic substitutions enhances its efficacy against pathogens.
Anticancer Properties
Thiazole derivatives have been extensively studied for their anticancer potential. For example, compounds similar to this compound have shown promising results in inhibiting the growth of cancer cell lines such as HepG2 and HCT116. The presence of specific substituents on the thiazole ring has been correlated with increased cytotoxicity against these cell lines . In particular, modifications leading to electron-withdrawing groups enhance the anticancer activity of these compounds.
Anticonvulsant Activity
Recent studies have identified thiazole-containing compounds as having anticonvulsant effects. For instance, analogues derived from aminothiazoles have been tested for their ability to prevent seizures in animal models. The structure–activity relationship (SAR) studies suggest that specific substitutions can significantly enhance anticonvulsant properties compared to standard treatments .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by occupying the catalytic site or alter receptor function by binding to allosteric sites .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Reactivity and Bioactivity
- Bromine vs. Trifluoromethyl Groups : The bromine atom in the target compound facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling), whereas the trifluoromethyl group in 5-Bromo-4-(trifluoromethyl)thiazol-2-amine enhances metabolic stability and lipophilicity, making it suitable for CNS-targeting drugs .
- Ethanamine Side Chain : The primary amine in this compound allows for salt formation (e.g., dihydrochloride in ) or conjugation with carboxylic acids, contrasting with the ester functionality in methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate, which is hydrolyzable to carboxylic acids .
- Benzothiazole vs. Thiazole: 6-Bromo-1,3-benzothiazol-2-amine () exhibits a fused benzene ring, increasing planarity and binding affinity to hydrophobic enzyme pockets compared to monocyclic thiazoles.
Biological Activity
2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine is a compound characterized by a thiazole ring substituted with a bromine atom at the 5-position and an ethanamine group. This unique structure contributes to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections will delve into the biological activity of this compound, supported by data tables and relevant research findings.
The molecular formula of this compound is C₅H₇BrN₂S, with a molecular weight of approximately 207.09 g/mol. The presence of the bromine atom enhances its reactivity and interaction with biological targets such as enzymes and receptors.
The mechanism through which this compound exerts its biological effects involves several pathways:
- DNA Interaction : It may bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks and subsequent cell death—similar to other thiazole derivatives used in anticancer therapies.
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, contributing to its antimicrobial and anticancer activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated effectiveness against bacteria and fungi, including Candida albicans and Aspergillus niger.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 3.92–4.01 mM |
| Aspergillus niger | 4.01–4.23 mM |
These values suggest that while it is effective, the activity is lower than that of standard antibiotics like ciprofloxacin and fluconazole .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, which are crucial in treating conditions such as arthritis and other inflammatory diseases. The bromine substitution is believed to enhance its potency against inflammatory mediators.
Anticancer Activity
Numerous studies have focused on the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | <10 |
| Jurkat (leukemia) | <20 |
| U251 (glioblastoma) | <15 |
These results indicate significant promise for this compound as a potential chemotherapeutic agent .
Study 1: Anticancer Efficacy
In a study conducted by Evren et al. (2019), novel thiazole derivatives were synthesized, including this compound. The derivatives were tested against human lung adenocarcinoma cells (A549), showing strong selectivity and cytotoxicity with an IC50 value significantly lower than that of conventional drugs like doxorubicin .
Study 2: Antimicrobial Activity
A recent investigation highlighted the antimicrobial efficacy of thiazole derivatives against C. albicans and A. niger. The study reported that modifications in the thiazole structure could enhance antimicrobial activity, suggesting that further optimization of this compound could yield even more potent derivatives .
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for producing 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via Hantzsch thiazole synthesis , involving cyclization of α-haloketones (e.g., 2-bromo-1-(thiazol-5-yl)ethanone) with thiourea or thioamides. Critical parameters include:
- Solvent selection : Ethanol or methanol under reflux (60–80°C) .
- Catalysts : Acidic or basic conditions to drive cyclization; avoid excess bromine to minimize bromination side reactions.
- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) to isolate the amine .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the thiazole ring and amine group. The bromine atom induces distinct splitting patterns in aromatic regions .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond angles and confirm stereochemistry .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (CHBrNS, ~193.07 g/mol) .
Q. How does the bromine substituent influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The 5-bromo group is electron-withdrawing, activating the thiazole ring for SAr (nucleophilic aromatic substitution) . Example protocols:
- Amination : React with amines (e.g., benzylamine) in DMF at 100°C .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids using Pd(PPh) as a catalyst .
Advanced Research Questions
Q. What experimental design considerations are critical for studying this compound’s bioactivity in enzyme inhibition assays?
- Methodological Answer :
- Target selection : Prioritize enzymes with thiazole-binding pockets (e.g., kinases, cytochrome P450).
- Assay conditions : Use fluorescence-based assays (e.g., ATPase activity) with controls for non-specific binding .
- Data validation : Compare IC values across multiple replicates and orthogonal assays (e.g., SPR for binding kinetics) .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to model interactions with protein active sites (e.g., PDB: 3QAK). Focus on hydrogen bonding with the amine and hydrophobic contacts with the bromothiazole .
- MD simulations : GROMACS for stability analysis over 100 ns trajectories; monitor RMSD fluctuations in ligand-protein complexes .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Meta-analysis : Pool data from PubChem and ChEMBL, adjusting for assay variability (e.g., cell line differences) .
- Dose-response validation : Re-test conflicting results under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
Key Challenges and Recommendations
- Synthetic Pitfalls : Bromine displacement during purification can reduce yield. Use mild eluents (e.g., CHCl/MeOH) .
- Bioactivity Variability : Standardize cell permeability assays (e.g., Caco-2 monolayers) to improve reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
